![molecular formula C20H29N3O3 B4614571 2-[4-(3-isoxazolylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4614571.png)

2-[4-(3-isoxazolylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol

説明

Synthesis Analysis

- The synthesis of similar piperazine derivatives involves multi-component cyclocondensation using catalysts like SO4²⁻/Y2O3 in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014).

- Another synthesis approach for related compounds is the reaction of bromophenylmethyl chloride and hydroxyethylpiperazine, optimized for reaction time and temperature, achieving a yield of 88.5% (Wang Jin-peng, 2013).

Molecular Structure Analysis

- X-ray diffraction studies are often used to confirm the molecular structure of complex compounds (Sañudo et al., 2006).

- In similar compounds, the structure reveals features like chair conformation of the piperidine ring and distorted tetrahedral geometry around sulfur atoms (Naveen et al., 2015).

Chemical Reactions and Properties

- Chemical properties of related compounds include reactions with hydrazines or hydroxylamine, leading to the formation of novel compounds (Chagarovskiy et al., 2016).

- The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides from isocyanides, formic acid, and semicarbazones, followed by stirring with sodium ethoxide in ethanol, provides insights into the chemical reactivity of similar structures (Sañudo et al., 2006).

Physical Properties Analysis

- The physical properties of related compounds can be influenced by substituents on the phenyl rings, affecting the extended network in the crystals (Abdel-Wahab et al., 2023).

Chemical Properties Analysis

- Chemical properties, such as reactivity and stability, are often determined through reactions with various reagents. For instance, the aminolysis of related thionocarbonates indicates a sequence of electron-withdrawing effects from the substituents on the nonleaving group of the substrates (Castro et al., 2001).

科学的研究の応用

Synthesis and Chemical Properties

Synthesis and Antimicrobial Activity : New pyridine derivatives, including compounds related to the specified chemical structure, have been synthesized and evaluated for their antimicrobial properties. These compounds show variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential for developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Enzyme Interaction Studies : The metabolic pathways of related compounds have been investigated, identifying the cytochrome P450 enzymes involved in their oxidative metabolism. This research is crucial for understanding the drug metabolism and potential interactions in human liver microsomes, providing insights into the chemical's pharmacokinetics (Hvenegaard et al., 2012).

Pharmacological Applications : Studies on related analgesic agents reveal the preparation and evaluation of compounds with significant analgesic activity, without the high risk of dependency associated with traditional opioids. This research underscores the potential for creating new pain management therapies (Nakamura et al., 1979).

Chemical Reactions and Mechanisms

Oxidative Debenzylation : Research into the oxidative debenzylation of methoxy-α-methylbenzyl esters, which are structurally related to the specified chemical, explores new methods for the deprotection of sensitive functional groups. This area of study is vital for synthetic chemistry, offering efficient strategies for modifying chemical structures while preserving other functional groups (Yoo, Kim, & Ky, 1990).

Kinetics and Mechanisms of Reactions : Understanding the kinetics and mechanisms of reactions involving compounds like 2-[4-(3-isoxazolylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol is crucial for developing new synthetic routes and improving existing ones. Studies in this domain provide insights into how these compounds react under various conditions, informing their application in synthesis and drug development (Castro et al., 2001).

特性

IUPAC Name |

2-[1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-(1,2-oxazol-3-ylmethyl)piperazin-2-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3/c1-15-16(2)20(25-3)5-4-17(15)12-23-9-8-22(14-19(23)6-10-24)13-18-7-11-26-21-18/h4-5,7,11,19,24H,6,8-10,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOXBXQFQGVBSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)CN2CCN(CC2CCO)CC3=NOC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

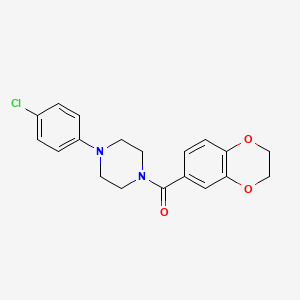

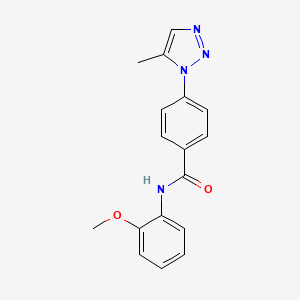

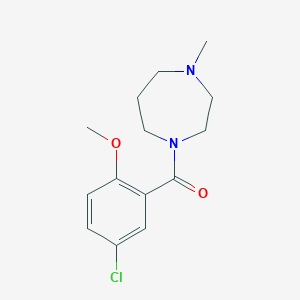

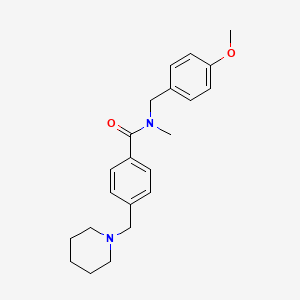

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4614489.png)

![N,N-diethyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4614491.png)

![2-{[(4-sec-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4614494.png)

![N-(4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4614513.png)

![2-[({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4614521.png)

![4-[(4-methoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B4614526.png)

![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4614547.png)

![4-ethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4614548.png)

![N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4614564.png)

![4-{[3-(4-morpholinylcarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4614573.png)